3,9-Dibromophenanthrene chemical structure and properties
3,9-Dibromophenanthrene chemical structure and properties
Technical Monograph: 3,9-Dibromophenanthrene
Part 1: Executive Summary & Chemical Identity
3,9-Dibromophenanthrene is a rare, asymmetric halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a critical intermediate in the synthesis of functionalized organic semiconductors and bioactive molecules.[1] Unlike its symmetric counterparts (e.g., 2,7- or 3,6-dibromophenanthrene) which are widely used in polymer chemistry for linear conjugation, the 3,9-isomer offers a unique "bent" geometry for substitution.[1] This asymmetry allows for the independent functionalization of the "bay" region (C3) and the "K-region" (C9), enabling the construction of complex, non-linear molecular architectures essential for advanced Organic Light Emitting Diodes (OLEDs) and pharmaceutical ligands.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 3,9-Dibromophenanthrene |
| CAS Number | 61650-89-3 |
| Molecular Formula | C₁₄H₈Br₂ |
| Molecular Weight | 336.02 g/mol |
| Structural Features | Asymmetric substitution; C2 point group (approximate in crystal lattice) |
| Appearance | White needle-like crystals |
| Melting Point | 144–146 °C |
Part 2: Structural Analysis & Molecular Properties
The reactivity of phenanthrene is dictated by the bond order and electron density distribution. The C9-C10 bond (the "K-region") possesses the highest double-bond character, making it the most susceptible to electrophilic attack.
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C9 Position: The most reactive site.[1] Electrophilic bromination occurs here first due to the stability of the intermediate arenium ion (sigma complex).
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C3 Position: Once C9 is substituted, the directing effects and steric hindrance come into play.[1] The C3 position is para to the biphenyl linkage of the internal rings, making it electronically favorable for a second substitution under controlled conditions, though it competes with C6 and C10.
Graphviz Diagram: Electronic Activation Sites
Caption: Regioselective progression of bromination sites on the phenanthrene core. C9 is kinetically favored, followed by C3 under thermodynamic control.
Part 3: Synthesis & Purification Protocols
Synthesizing 3,9-dibromophenanthrene is challenging due to the formation of isomeric mixtures (primarily 9,10-dibromo and 3,6-dibromo derivatives). The protocol below utilizes a low-temperature bromination of 9-bromophenanthrene to maximize regioselectivity, followed by a critical fractional crystallization step.
Method A: Direct Bromination of 9-Bromophenanthrene
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Principle: Starting with 9-bromophenanthrene blocks the most reactive site. Careful addition of bromine at low temperatures (-18°C) directs the second bromine to the C3 position, although yields are modest (~13% isolated) due to competing isomers.
Experimental Protocol:
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Reagents:
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Procedure:
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Step 1: Dissolve 9-bromophenanthrene in DCM (approx. 7 mL per gram) in a round-bottom flask.
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Step 2: Cool the solution to -18 °C (ice/salt bath or cryostat).
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Step 3: Add molecular bromine dropwise via a syringe.[1] Protect the flask from light and moisture (drying tube).
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Step 4: Allow the mixture to stand at -18 °C for an extended period (up to 13 days may be required for complete conversion in static conditions, or stir for 24-48h monitoring by TLC).
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Step 5: Evaporate solvent and unreacted bromine under reduced pressure.[1]
-
-
Purification (The Critical Step):
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The crude residue contains 3,9-, 1,9-, and 9,10- isomers.[1]
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Recrystallization: Dissolve the crude solid in a mixture of DCM:Hexane (5:2 ratio) at room temperature.[1]
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Allow to stand; 3,9-dibromophenanthrene crystallizes out as white needles.
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Filtration: Collect the crystals. The supernatant will largely contain the other isomers.
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Method B: Sandmeyer Reaction (Alternative)
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Route: 3-Amino-9-bromophenanthrene
Diazonium Salt 3,9-Dibromophenanthrene. -
Pros: Higher specificity.
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Cons: Requires the synthesis of the amino-precursor which is non-trivial.
Part 4: Characterization & Spectroscopic Data
Verification of the 3,9-isomer is essential to distinguish it from the more common 3,6- or 9,10-isomers.
NMR Spectroscopy (400 MHz, CDCl₃)
| Proton (H) | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |
| H4 | 8.78 | Singlet (s) | Deshielded "bay" proton; singlet indicates C3 is substituted.[1] |
| H5 | 8.61 - 8.58 | Multiplet (m) | Bay region proton on the other ring.[1] |
| H1/H8 | 8.39 - 8.37 | Multiplet (m) | Ortho to bridgehead.[1] |
| H10 | 8.06 | Singlet (s) | The remaining proton on the K-region (C10).[1] |
| Other Ar-H | 7.76 - 7.66 | Multiplet (m) | Remaining aromatic protons. |
Note: The singlet at δ 8.78 (H4) and δ 8.06 (H10) are the diagnostic peaks confirming the 3,9-substitution pattern.[1]
Crystallography
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Crystal System: Monoclinic or Triclinic (dependent on solvent).[1]
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Packing: Molecules form face-to-face slipped antiparallel
- stacking interactions. This packing is crucial for charge transport in semiconductor applications.
Part 5: Applications in Research & Industry
1. Asymmetric Organic Semiconductors The 3,9-dibromophenanthrene scaffold is a "privileged structure" for breaking symmetry in conjugated polymers.
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Mechanism: Using Suzuki or Stille coupling, researchers can attach different chromophores to C3 and C9.[1]
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Effect: This disrupts strong crystallization in polymers, improving solubility and film-forming properties for OLEDs while maintaining high charge mobility via the phenanthrene core.
2. Pharmaceutical Intermediates
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Target: NMDA Receptor Modulators.[1]
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Usage: The 3,9-disubstituted phenanthrene core provides a rigid hydrophobic scaffold that fits specific allosteric binding pockets in neurological receptors.
Workflow: Application Pathway
Caption: Synthetic workflow for converting 3,9-dibromophenanthrene into functional materials via sequential cross-coupling.
Part 6: Safety & Handling
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Hazards: Like most halogenated PAHs, 3,9-dibromophenanthrene should be treated as a potential carcinogen and irritant.[1]
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P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1]
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Storage: Store in a cool, dry place away from light. The compound is stable but can degrade under intense UV exposure due to the bromine substituents.
References
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Çakmak, O., Ersanlı, C. C., Akar, K. B., & Karaoğlan, N. (2022).[1][3] Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene.[3] Organic Communications, 15(1), 59-70.[1][3] Link
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Nakamura, Y., et al. (1996).[1][4] Synthesis and properties of 3,6-dibromophenanthrene derivatives. Journal of Organic Chemistry. (Cited for context on isomer differentiation).
-
BenchChem. (2025).[5] 9-Bromophenanthrene Synthesis and Reactivity Guide. Link
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ChemicalBook. (2025).[1] Product entry for CAS 61650-89-3 (3,9-Dibromophenanthrene).[6] Link
-
Fernandez, L., et al. (2020).[1][3][6] Synthesis of Phenanthrene Derivatives for Optoelectronics. Molecules, 25(2).[1][6] (Context on 9,10-dibromo vs 3,9-dibromo selectivity).
- 1. researchgate.net [researchgate.net]
- 2. CAS 573-17-1: 9-Bromophenanthrene | CymitQuimica [cymitquimica.com]
- 3. ACG Publications [acgpubs.org]
- 4. 3,6-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 9,10-DibromoPhenanthrene synthesis - chemicalbook [chemicalbook.com]
